N-(naphthalen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that features a naphthyl group, a phenyl group, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Naphthyl Group: This could be done through Friedel-Crafts acylation or alkylation.
Final Assembly: The final step would involve the formation of the acetamide linkage, possibly through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2.
Reduction: Using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using NBS or electrophilic aromatic substitution using AlCl3.
Major Products
The major products formed depend on the specific reactions and conditions used. For example:
Oxidation: Could lead to the formation of carboxylic acids or ketones.
Reduction: Could result in the formation of alcohols or amines.
Substitution: Could introduce various functional groups like halides or nitro groups.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for various diseases.
Materials Science: In the development of novel materials with specific properties.
Industrial Chemistry: As a precursor or intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N1-(2-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of N1-(2-NAPHTHYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H15N5OS |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H15N5OS/c25-18(20-16-11-10-14-6-4-5-7-15(14)12-16)13-26-19-21-22-23-24(19)17-8-2-1-3-9-17/h1-12H,13H2,(H,20,25) |
InChI Key |
VHFAZSMZGOFXRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.